四氯化铪

描述

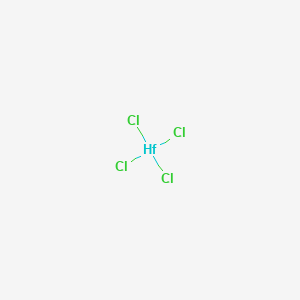

Hafnium tetrachloride is an inorganic compound with the chemical formula HfCl₄. It is a white crystalline solid known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is highly reactive, particularly with water, leading to the formation of hydrochloric acid and hafnium oxychloride . Hafnium tetrachloride is primarily used as a precursor to various hafnium organometallic compounds and has significant applications in materials science and catalysis .

科学研究应用

Hafnium tetrachloride has a wide range of applications in scientific research:

-

Catalysis: : Used as a catalyst in organic reactions, including polymerization and alkylation processes. Its Lewis acid properties make it effective in promoting reactions that require the activation of electrophilic species .

-

Semiconductor Industry: : Utilized in the deposition of hafnium oxide thin films through chemical vapor deposition and atomic layer deposition techniques. Hafnium oxide is valued for its high dielectric constant, making it an ideal material for gate insulators in field-effect transistors .

-

Nuclear Applications: : Due to its ability to absorb neutrons, hafnium is used in control rods for nuclear reactors. Hafnium tetrachloride serves as a precursor in the production of hafnium metal and its alloys, which are essential components in reactor control systems .

-

Optics and Coatings: : Employed in the production of optical coatings .

作用机制

Target of Action

Hafnium tetrachloride (HfCl4) is an inorganic compound that primarily targets the formation of hafnium oxide nanoparticles . It is also a precursor to most hafnium organometallic compounds .

Mode of Action

HfCl4 interacts with its targets through a hydrothermal route, where it serves as the starting material. Sodium hydroxide (NaOH) is used to adjust the pH. By changing the aging temperature, concentration of NaOH, and reaction time, both pure tetragonal hafnium oxide (t-HfO2) and pure monoclinic hafnium oxide (m-HfO2) can be obtained .

Biochemical Pathways

The formation of t-HfO2 nanoparticles (NPs) or m-HfO2 NPs is related to their crystal cell structure, thermodynamic, and kinetic stabilities . Tetragonal HfO2 is produced originally in the process of the formation of monoclinic HfO2 . The formation of HfO2 NPs is controlled by the surface-deposition reaction .

Result of Action

The result of HfCl4 action is the formation of hafnium oxide nanoparticles. These nanoparticles have a variety of applications in materials science, particularly in the continuous down-scaling of integrated circuits .

Action Environment

The action of HfCl4 is influenced by environmental factors such as temperature, pH, and reaction time . A higher temperature, lower concentration of NaOH, longer reaction time, and addition of m-HfO2 seeds are beneficial for the formation of m-HfO2 NPs .

准备方法

Hafnium tetrachloride can be synthesized through several methods:

-

Reaction with Carbon Tetrachloride: : Hafnium dioxide reacts with carbon tetrachloride at temperatures above 450°C to produce hafnium tetrachloride and phosgene gas . [ \text{HfO}_2 + 2 \text{CCl}_4 \rightarrow \text{HfCl}_4 + 2 \text{COCl}_2 ]

-

Chlorination of Hafnium Dioxide and Carbon: : A mixture of hafnium dioxide and carbon is chlorinated above 600°C using chlorine gas or sulfur monochloride . [ \text{HfO}_2 + 2 \text{Cl}_2 + \text{C} \rightarrow \text{HfCl}_4 + \text{CO}_2 ]

-

Chlorination of Hafnium Carbide: : Hafnium carbide is chlorinated at temperatures above 250°C to yield hafnium tetrachloride .

化学反应分析

Hafnium tetrachloride undergoes various chemical reactions, including:

-

Hydrolysis: : Reacts with water to form hafnium oxychloride and hydrochloric acid . [ \text{HfCl}_4 + 2 \text{H}_2\text{O} \rightarrow \text{HfOCl}_2 + 2 \text{HCl} ]

-

Reduction: : Can be reduced by hydrogen gas at high temperatures to produce hafnium metal . [ \text{HfCl}_4 + 2 \text{H}_2 \rightarrow \text{Hf} + 4 \text{HCl} ]

-

Formation of Organometallic Compounds: : Reacts with organic ligands to form various hafnium organometallic compounds, which are used as catalysts in polymerization reactions .

相似化合物的比较

Hafnium tetrachloride is often compared with other hafnium halides and similar compounds:

-

Hafnium Tetrafluoride (HfF₄): : A white crystalline powder with a monoclinic crystal structure. It is less reactive than hafnium tetrachloride and is used in different applications .

-

Hafnium Tetrabromide (HfBr₄): : A colorless, diamagnetic, moisture-sensitive solid that sublimes in vacuum. It has a structure similar to zirconium tetrabromide and is used in the production of hafnium metal .

-

Hafnium Tetraiodide (HfI₄): : A red-orange, moisture-sensitive, sublimable solid produced by heating a mixture of hafnium with excess iodine. It is an intermediate in the crystal bar process for producing hafnium metal .

Hafnium tetrachloride is unique due to its high reactivity and its extensive use as a precursor in the production of hafnium organometallic compounds and hafnium oxide thin films .

属性

IUPAC Name |

tetrachlorohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPJQWYGJJBYLF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

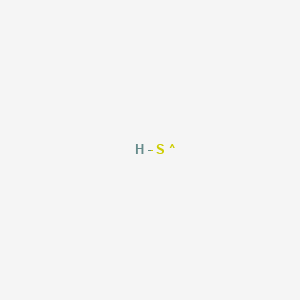

Cl[Hf](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfCl4, Cl4Hf | |

| Record name | Hafnium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Powder; [Sigma-Aldrich MSDS] | |

| Record name | Hafnium chloride (HfCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13499-05-3, 37230-84-5 | |

| Record name | Hafnium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13499-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013499053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037230845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium chloride (HfCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of hafnium tetrachloride?

A1: Hafnium tetrachloride is represented by the molecular formula HfCl4 and has a molecular weight of 320.30 g/mol.

Q2: How is hafnium tetrachloride typically prepared?

A2: HfCl4 is commonly synthesized through the chlorination of hafnium oxide (HfO2) in the presence of carbon at elevated temperatures (around 750 °C) []. This method enables the production of substantial quantities of HfCl4 while effectively separating it from zirconium tetrachloride (ZrCl4), which often coexists in natural sources []. Another method involves reacting hafnium tetrachloride with trifluoromethanesulfonic acid at 50°C for 68 hours under argon [].

Q3: What is the density of hafnium tetrachloride in its vapor and liquid states?

A3: Research has shown that hafnium tetrachloride exhibits temperature maximums for direct rectification in its pure form. This characteristic allowed for the determination of its density in both vapor and liquid states [].

Q4: What are some spectroscopic techniques used to characterize hafnium tetrachloride and its complexes?

A4: Various spectroscopic techniques are employed to analyze HfCl4 and its derivatives. Infrared (IR) spectroscopy helps identify metal-halogen vibrational frequencies, providing insights into the coordination environment of hafnium in complexes []. Nuclear magnetic resonance (NMR) spectroscopy, particularly 35Cl NMR, aids in understanding the structure and composition of HfCl4-based ionic liquids []. Additionally, 13C NMR spectroscopy is used to analyze the structure of hafnium trifluoromethanesulfonate [].

Q5: What is the primary use of hafnium tetrachloride?

A5: HfCl4 is primarily used as a precursor in the production of hafnium metal through processes like the Kroll process []. This process involves reducing HfCl4 with magnesium to obtain high-purity hafnium metal.

Q6: How is hafnium tetrachloride employed in atomic layer deposition (ALD)?

A6: HfCl4 serves as a precursor in ALD for creating thin films of hafnium dioxide (HfO2) [, ]. This application is particularly vital in microelectronics for fabricating high-k dielectric layers in transistors and other semiconductor devices [, ]. The choice of oxygen source in this process significantly affects the properties of the deposited HfO2 film. For example, using water as the oxygen source with HfCl4 results in smoother and denser HfO2 films compared to using ozone with tetrakis[ethylmethylaminohafnium] (TEMAHf) [].

Q7: Can you elaborate on the use of hafnium tetrachloride in synthesizing hafnium carbide (HfC)?

A7: HfCl4 is used in the chemical vapor deposition (CVD) of HfC, a refractory ceramic material with extreme hardness and high-temperature stability []. In this process, HfCl4 reacts with methane (CH4) and hydrogen (H2) at high temperatures to deposit HfC layers onto substrates like carbon fiber reinforced carbon (CFC) and carbon fiber reinforced silicon carbide (C/SiC) [].

Q8: How does hafnium tetrachloride contribute to the synthesis of hafnium nitride (HfN)?

A8: Similar to HfC, HfN is also synthesized through CVD using HfCl4 as a precursor []. In this case, nitrogen gas (N2) is used instead of methane, and the reaction can occur at lower temperatures compared to HfC deposition [].

Q9: Are there any other notable applications of hafnium tetrachloride?

A9: Beyond its use in material science, HfCl4 also finds applications in organic synthesis. It acts as a Lewis acid catalyst, facilitating reactions like the Strecker reaction for synthesizing α-aminonitriles []. These compounds are essential building blocks in the preparation of various pharmaceuticals and other fine chemicals.

Q10: Why is separating hafnium from zirconium crucial, and how does hafnium tetrachloride play a role in this process?

A10: Hafnium and zirconium naturally occur together and exhibit very similar chemical properties, making their separation challenging yet crucial for nuclear applications. Hafnium possesses a high neutron capture cross-section, making it unsuitable for nuclear reactors where neutron transparency is essential. Zirconium, conversely, has a low neutron capture cross-section and excellent corrosion resistance, making it ideal for nuclear reactor components. Therefore, separating these two elements is critical for producing reactor-grade zirconium.

- Extractive Distillation: This method utilizes a molten salt mixture, typically NaCl-KCl, as a solvent to preferentially absorb ZrCl4, allowing for the separation of HfCl4 [, , ]. This technique is considered environmentally benign due to its relatively low operating temperatures and pressure [].

- Selective Reduction: This approach exploits the subtle differences in the stability of lower valence hafnium and zirconium chlorides []. Aluminum reduction of mixed tetrachlorides at specific temperatures (300-400°C) yields less volatile lower zirconium chlorides while leaving hafnium tetrachloride largely unchanged, thereby enabling separation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)

![3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl-](/img/structure/B85333.png)